6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide
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Overview
Description
6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide is a complex organic compound that features a thiazolidine ring, a bromophenyl group, and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidine ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Thiazole Moiety: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used to investigate enzyme inhibition and protein binding interactions.
Industrial Applications: It may be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Protein Binding: The compound can interact with proteins, altering their function and activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
- 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide
Uniqueness
The unique combination of the bromophenyl group, thiazolidine ring, and thiazole moiety in 6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide provides distinct chemical properties and biological activities that differentiate it from similar compounds.
Properties
Molecular Formula |
C19H18BrN3O2S3 |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide |
InChI |
InChI=1S/C19H18BrN3O2S3/c20-14-7-5-13(6-8-14)12-15-17(25)23(19(26)28-15)10-3-1-2-4-16(24)22-18-21-9-11-27-18/h5-9,11-12H,1-4,10H2,(H,21,22,24)/b15-12- |
InChI Key |
BIWDHHJJAZZYOS-QINSGFPZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3)Br |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3)Br |
Origin of Product |
United States |
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